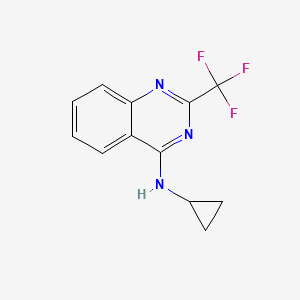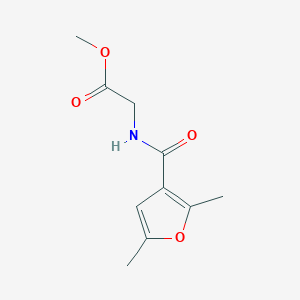
methyl N-(2,5-dimethyl-3-furoyl)glycinate
Vue d'ensemble
Description
Methyl N-(2,5-dimethyl-3-furoyl)glycinate, also known as DMFG, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. DMFG is a derivative of furoic acid and glycine, and its unique chemical structure makes it a promising candidate for use in pharmaceuticals, food additives, and other industries.
Mécanisme D'action
Methyl N-(2,5-dimethyl-3-furoyl)glycinate works by binding to specific receptors in the body, which can lead to various physiological effects. In the case of its anti-inflammatory properties, methyl N-(2,5-dimethyl-3-furoyl)glycinate has been shown to inhibit the production of certain enzymes that are involved in the inflammatory response. In the case of its anti-cancer properties, methyl N-(2,5-dimethyl-3-furoyl)glycinate has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
methyl N-(2,5-dimethyl-3-furoyl)glycinate has been shown to have various biochemical and physiological effects on the body. In addition to its anti-inflammatory and anti-cancer properties, methyl N-(2,5-dimethyl-3-furoyl)glycinate has also been shown to have antioxidant and antimicrobial effects. It has also been shown to have a positive effect on glucose metabolism, making it a potential candidate for the treatment of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using methyl N-(2,5-dimethyl-3-furoyl)glycinate in lab experiments is its unique chemical structure, which allows for a wide range of potential applications. However, one limitation is that methyl N-(2,5-dimethyl-3-furoyl)glycinate can be difficult to synthesize and purify, which can make it challenging to work with in the lab.
Orientations Futures
There are several potential future directions for research on methyl N-(2,5-dimethyl-3-furoyl)glycinate. One area of interest is its potential use in the development of new drugs, particularly for the treatment of inflammatory diseases and cancer. Another area of interest is its potential use as a food additive, particularly as a natural sweetener. Additionally, further research is needed to fully understand the biochemical and physiological effects of methyl N-(2,5-dimethyl-3-furoyl)glycinate on the body, as well as its potential side effects and toxicity.
Applications De Recherche Scientifique
Methyl N-(2,5-dimethyl-3-furoyl)glycinate has been studied for its potential applications in various fields, including pharmaceuticals, food additives, and cosmetics. In the pharmaceutical industry, methyl N-(2,5-dimethyl-3-furoyl)glycinate has been shown to have anti-inflammatory and anti-cancer properties, making it a potential candidate for the development of new drugs. In the food industry, methyl N-(2,5-dimethyl-3-furoyl)glycinate has been used as a flavor enhancer due to its sweet taste and ability to mask bitter flavors. In cosmetics, methyl N-(2,5-dimethyl-3-furoyl)glycinate has been shown to have moisturizing and anti-aging effects on the skin.
Propriétés
IUPAC Name |
methyl 2-[(2,5-dimethylfuran-3-carbonyl)amino]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4/c1-6-4-8(7(2)15-6)10(13)11-5-9(12)14-3/h4H,5H2,1-3H3,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKBQGVHGFVEIJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-({5-[(1,3-benzothiazol-2-ylthio)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)-N-(2-hydroxyethyl)acetamide](/img/structure/B4745305.png)
![N-(1-benzyl-1H-benzimidazol-2-yl)-5-[(4-bromo-1H-pyrazol-1-yl)methyl]-2-furamide](/img/structure/B4745309.png)
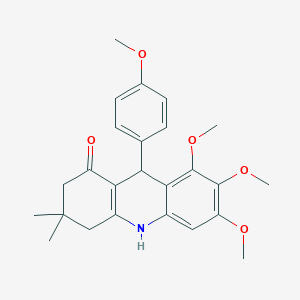
![1-phenyl-4-[4-(1-pyrrolidinylmethyl)benzoyl]piperazine](/img/structure/B4745311.png)
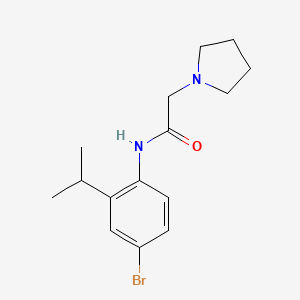
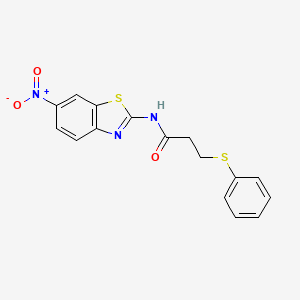

![N-(4-methylphenyl)-2-{1-[(4-methyl-1-piperazinyl)acetyl]-3-oxo-2-piperazinyl}acetamide](/img/structure/B4745325.png)
![3-cyclopropyl-N-{2-[(2,5-dichlorobenzoyl)amino]ethyl}-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4745328.png)
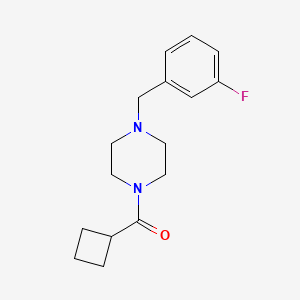
![1-phenyl-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B4745335.png)
![ethyl [2-oxo-3-(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]acetate](/img/structure/B4745348.png)
![N-(5-{[(4-chlorobenzyl)thio]methyl}-1,3,4-thiadiazol-2-yl)-N'-(3-methoxyphenyl)urea](/img/structure/B4745356.png)
